4-methyl-N-{7-oxaspiro[3.5]nonan-1-yl}thiophene-2-carboxamide
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Overview
Description
4-methyl-N-{7-oxaspiro[3.5]nonan-1-yl}thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis
Preparation Methods
The synthesis of 4-methyl-N-{7-oxaspiro[3.5]nonan-1-yl}thiophene-2-carboxamide can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions, such as temperature, solvent, and catalyst loading, can be optimized to achieve high yields and purity of the desired product.
Chemical Reactions Analysis
4-methyl-N-{7-oxaspiro[3.5]nonan-1-yl}thiophene-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
This compound has significant potential in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, thiophene derivatives are known for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities . The unique structure of 4-methyl-N-{7-oxaspiro[3.5]nonan-1-yl}thiophene-2-carboxamide makes it a promising candidate for drug development and therapeutic applications. Additionally, thiophene-based compounds are utilized in material science for the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of 4-methyl-N-{7-oxaspiro[3.5]nonan-1-yl}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The carboxamide group in the compound can form hydrogen bonds with various enzymes and proteins, potentially inhibiting their activity . This interaction can lead to the modulation of biological pathways, making the compound effective in therapeutic applications. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the disease being targeted.
Comparison with Similar Compounds
4-methyl-N-{7-oxaspiro[3.5]nonan-1-yl}thiophene-2-carboxamide can be compared with other thiophene derivatives and spirocyclic compounds. Similar compounds include indole 2 and 3-carboxamides, which also exhibit strong enzyme inhibitory properties due to the presence of the carboxamide moiety . The unique combination of the thiophene ring and the spirocyclic nonane moiety in this compound distinguishes it from other compounds and contributes to its unique chemical and biological properties.
Properties
IUPAC Name |
4-methyl-N-(7-oxaspiro[3.5]nonan-3-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2S/c1-10-8-11(18-9-10)13(16)15-12-2-3-14(12)4-6-17-7-5-14/h8-9,12H,2-7H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWSXFFFBZQESM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NC2CCC23CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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